molecular formula C7H6F4N2S B3380041 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine CAS No. 1805901-97-6

1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B3380041
CAS No.: 1805901-97-6
M. Wt: 226.20
InChI Key: ZVOKHHKEWHZZTI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2S. This compound is notable for its unique structure, which includes both fluorine and trifluoromethylthio groups attached to a phenyl ring, making it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Trifluoromethylthiolation: The amine is reacted with trifluoromethylthiolating agents to introduce the trifluoromethylthio group.

    Hydrazine Formation: Finally, the compound is treated with hydrazine to form the hydrazine derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

    Coupling Reactions: It can be used in coupling reactions such as the Buchwald-Hartwig amination to form C-N bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products depend on the specific reaction conditions but often include azides, amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and trifluoromethylthio groups can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Compared to other hydrazine derivatives, 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both fluorine and trifluoromethylthio groups. Similar compounds include:

    1-(3-Fluorophenyl)hydrazine: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-(4-Trifluoromethylthio)phenyl)hydrazine: Similar but with the trifluoromethylthio group in a different position, affecting its steric and electronic properties.

Properties

IUPAC Name

[3-fluoro-4-(trifluoromethylsulfanyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2S/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11/h1-3,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOKHHKEWHZZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805901-97-6
Record name {3-fluoro-4-[(trifluoromethyl)sulfanyl]phenyl}hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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